molecular formula C11H14ClN B8256269 2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline

Cat. No.: B8256269
M. Wt: 195.69 g/mol
InChI Key: MZXCRKHXUNOQRM-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline typically involves the chlorination of 4,6-dimethyl-5,6,7,8-tetrahydroquinoline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Ammonia or thiol in a polar solvent like ethanol.

Major Products

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydroquinoline
  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline
  • 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Uniqueness

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 6 enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for drug development and other applications .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-5,6,7,8-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXCRKHXUNOQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=CC(=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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